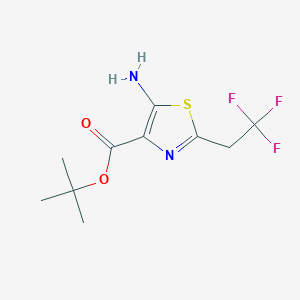![molecular formula C21H21N3O3 B2630890 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2319721-14-5](/img/structure/B2630890.png)
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinone intermediate, which is then coupled with a naphthalen-2-yloxyacetyl derivative. The final step involves the cyclization to form the pyridazinone ring. Reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action for 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their biological activities.
Imidazole Containing Compounds: These also have a heterocyclic core and are used in various therapeutic applications.
Uniqueness
What sets 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its combination of a pyridazinone core with an azetidinone and naphthalen-2-yloxyacetyl groups. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .
特性
IUPAC Name |
6-methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-9-20(25)24(22-15)13-16-11-23(12-16)21(26)14-27-19-8-7-17-4-2-3-5-18(17)10-19/h2-10,16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFWOGVEAAECPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)
![3,3-difluoro-N-{[3-(trifluoromethyl)phenyl]methyl}cyclobutane-1-carboxamide](/img/structure/B2630814.png)
![3,5-dichloro-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B2630817.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2630819.png)
![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)

![4-(dimethylamino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2630826.png)
![4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B2630827.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2630828.png)
![4-(2-methyloxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2630829.png)
